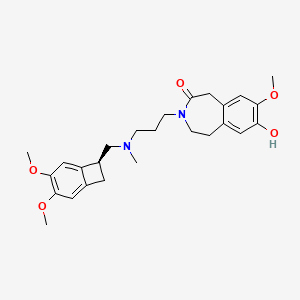

7-Demethyl Ivabradine

Description

Properties

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O5/c1-27(16-20-10-19-13-24(32-3)25(33-4)15-21(19)20)7-5-8-28-9-6-17-11-22(29)23(31-2)12-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMUBWFMPCQUGQ-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)O)CC3CC4=CC(=C(C=C34)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)O)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747566 | |

| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304462-60-0 | |

| Record name | 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7-hydroxy-8-methoxy-2H-3-benzazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304462-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Demethyl ivabradine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304462600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-DEMETHYL IVABRADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LV42424FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Demethyl Ivabradine chemical structure and properties

An In-Depth Technical Guide to 7-Demethyl Ivabradine

Introduction: Unveiling a Key Ivabradine Metabolite

Ivabradine is a highly specific heart rate-lowering agent, renowned for its direct and selective inhibition of the funny current (If) in the sinoatrial node.[1] Its clinical efficacy in the management of chronic stable angina pectoris and heart failure is well-established.[2] The biotransformation of Ivabradine is extensive, occurring primarily in the liver and intestines through oxidation mediated solely by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3] This metabolic process yields a variety of derivatives, among which the N-desmethylated metabolite (S-18982) is the most prominent and pharmacologically active, circulating at approximately 40% of the parent compound's concentration.[2][3]

However, another significant metabolite formed through this pathway is this compound, also known as 7-O-Desmethyl Ivabradine. This compound results from the O-demethylation of one of the methoxy groups on the benzazepinone ring system. While not as extensively characterized pharmacologically as its N-desmethyl counterpart, this compound is a critical molecule for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. Its synthesis and characterization are essential for use as a reference standard in bioanalytical assays, enabling accurate quantification and a complete understanding of Ivabradine's metabolic fate. This guide provides a comprehensive technical overview of the chemical structure, properties, proposed synthesis, and analytical quantification of this compound for professionals in drug development and scientific research.

Chemical Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its unique molecular architecture, which differentiates it from the parent drug, Ivabradine.

Figure 1: Metabolic transformation of Ivabradine to this compound.

The key structural modification is the conversion of the methoxy group at the 7-position of the tetrahydro-benzazepinone ring to a hydroxyl group. This change significantly alters the molecule's polarity and potential for further conjugation reactions in vivo. The core chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one | [4] |

| CAS Number | 304462-60-0 (Free Base) | [4] |

| Molecular Formula | C₂₆H₃₄N₂O₅ | [4] |

| Molecular Weight | 454.6 g/mol | [4] |

| Appearance | White to off-white solid (assumed, based on related compounds) | N/A |

| Storage | -20°C (as a solid reference material) | [5] |

| Solubility | Data not widely available; expected to be soluble in organic solvents like DMSO, methanol, and DMF. | N/A |

| pKa | Data not available; the tertiary amine would be basic, and the phenolic hydroxyl group would be weakly acidic. | N/A |

Proposed Synthesis Pathway: Selective O-Demethylation

The chemical synthesis of this compound is not widely published in peer-reviewed journals, as it is primarily produced as a reference standard. The synthesis necessitates a selective demethylation of the 7-methoxy group of Ivabradine, a non-trivial transformation given the presence of three other methoxy groups. A plausible and targeted approach involves the use of a reagent known for its high selectivity in cleaving aryl methyl ethers, such as boron tribromide (BBr₃) or a strong nucleophile like lithium iodide (LiI) in a high-boiling solvent.

Expertise & Rationale: Boron tribromide is a powerful Lewis acid that coordinates to the ether oxygen, followed by nucleophilic attack by the bromide ion to displace the methyl group. At controlled, low temperatures (e.g., -78 °C to 0 °C), it is possible to achieve a degree of selectivity, although a mixture of products is likely. A more selective method might employ a nucleophilic agent like dodecanethiolate in a polar aprotic solvent, which can offer greater selectivity for less sterically hindered methoxy groups. For this protocol, we will outline a robust method using BBr₃, which is a common and effective choice for this type of transformation.

Figure 2: Proposed workflow for the synthesis of this compound.

Detailed Synthesis Protocol

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Ivabradine (1 equivalent). Dissolve in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Immerse the flask in a dry ice/acetone bath to cool the internal temperature to -78 °C.

-

Reagent Addition: While maintaining the low temperature, add a solution of boron tribromide (1.1 equivalents, 1.0 M in DCM) dropwise via a syringe over 30 minutes. The reaction mixture may change color.

-

Reaction Monitoring: After the addition is complete, remove the cooling bath and allow the reaction to warm to 0 °C in an ice bath. Stir at this temperature for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or by analyzing small aliquots via LC-MS to check for the consumption of starting material and the appearance of the product mass.

-

Work-up and Quenching: Once the reaction is deemed complete, cool the mixture back to 0 °C and quench it by the slow, careful addition of methanol to consume excess BBr₃. Then, slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (~pH 8).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with DCM. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0% to 10% methanol in dichloromethane) to separate the desired this compound from starting material and other demethylated byproducts.

-

Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum to yield this compound. Confirm the identity and purity by mass spectrometry, ¹H NMR, and HPLC analysis.

Analytical Methodology for Bio-Quantification

The reliable quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic studies. A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides the necessary sensitivity and selectivity. The following protocol is adapted from validated methods for the parent drug and its N-desmethyl metabolite, ensuring a high probability of success.[6]

Trustworthiness & Rationale: This method employs a "gold standard" approach for small molecule bioanalysis. Liquid-liquid extraction (LLE) is chosen for its ability to efficiently remove proteins and phospholipids from the plasma matrix, reducing ion suppression. A C18 reversed-phase column is ideal for retaining and separating molecules of this polarity. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode ensures exquisite selectivity and sensitivity, by monitoring a specific precursor-to-product ion transition unique to the analyte.

Figure 3: Bioanalytical workflow for the quantification of this compound.

Detailed LC-MS/MS Protocol

-

Sample Preparation (LLE):

-

Pipette 200 µL of human plasma into a polypropylene tube.

-

Spike with 20 µL of an internal standard (IS) working solution (e.g., Ivabradine-d6 or a structurally similar compound).

-

Add 100 µL of 0.1 M sodium hydroxide to basify the sample.

-

Add 3.0 mL of methyl tert-butyl ether (MTBE).

-

Vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4 °C.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

LC System: Agilent 1200 series or equivalent.

-

Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and 5 mM aqueous ammonium acetate buffer containing 0.2% formic acid (e.g., 80:20, v/v).[6]

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

MS System: API 4000 or equivalent triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions (Predicted):

-

This compound: m/z 455.3 → 251.2 (Precursor [M+H]⁺ → Product ion from cleavage of the propylamino side chain).

-

Internal Standard (Ivabradine-d6): m/z 475.3 → 251.2 (or another suitable fragment).

-

-

Key MS Parameters:

-

IonSpray Voltage: 5500 V.

-

Temperature: 500 °C.

-

Curtain Gas (CUR): 20 psi.

-

Collision Gas (CAD): Medium setting.

-

Ion Source Gas 1 (GS1): 50 psi.

-

Ion Source Gas 2 (GS2): 50 psi.

-

Declustering Potential (DP) & Collision Energy (CE): To be optimized by infusing a standard solution of the analyte to achieve maximum signal intensity for the chosen MRM transition.

-

-

This self-validating system, complete with an internal standard, allows for the precise and accurate determination of this compound concentrations, enabling robust pharmacokinetic profiling.

References

- Google Patents. WO2008125006A1 - Preparation processes for ivabradine hydrochloride and its stable crystalline form.

-

University Library of Ludwig Maximilian University of Munich. Development of analytical methods aimed at addressing specific aspects of post mortem cases using LC-MS/MS. [Link]

-

ResearchGate. Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. [Link]

-

National Center for Biotechnology Information. Ivabradine - StatPearls. [Link]

-

ResearchGate. Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. [Link]

-

Semantic Scholar. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and metoprolol in rat plasma. [Link]

-

SynZeal. This compound. [Link]

-

European Medicines Agency. Ivabradine JensonR. [Link]

-

ResearchGate. Chemical structures of (A) Ivabradine, (B) N-desmethylivabradine and (C) Diazepam. [Link]

Sources

The Central Role of N-desmethylivabradine (S-18982) in the Metabolism and Pharmacological Action of Ivabradine

An In-Depth Technical Guide:

Abstract

Ivabradine is a heart rate-lowering agent that exerts its therapeutic effect through the selective inhibition of the I(f) current in the sinoatrial node.[1] Its clinical efficacy is not solely dependent on the parent compound; the metabolic pathway plays a crucial role in its overall pharmacodynamic profile. This guide provides a detailed examination of Ivabradine's metabolism, focusing on the formation, pharmacokinetic profile, and pharmacological significance of its primary active metabolite, N-desmethylivabradine (also known as S-18982 or, chemically, 7-Demethyl Ivabradine). We will explore the enzymatic processes governing this biotransformation, the contribution of N-desmethylivabradine to the therapeutic effect, and the analytical methodologies required for its characterization and quantification in biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Ivabradine's metabolic landscape.

Introduction to Ivabradine: Mechanism and Clinical Application

Ivabradine is indicated for reducing the risk of hospitalization for worsening heart failure in adult patients with stable, symptomatic chronic heart failure and for the treatment of stable angina pectoris.[2][3] Its mechanism of action is novel, selectively blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel responsible for the cardiac pacemaker "funny" current (I(f)).[1][4] This current is a key regulator of diastolic depolarization in the sinoatrial node.[1] By inhibiting the I(f) current, Ivabradine slows the firing rate of the sinoatrial node, resulting in a dose-dependent reduction in heart rate.[1] Critically, this action occurs without affecting myocardial contractility, ventricular repolarization, or blood pressure, distinguishing it from other negative chronotropic agents like beta-blockers.[5][6]

The Metabolic Pathway of Ivabradine: The Pivotal Role of Cytochrome P450 3A4

Ivabradine undergoes extensive first-pass metabolism, primarily in the liver and intestines, which results in an absolute oral bioavailability of approximately 40%.[2][7] This metabolic process is almost exclusively mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][5] The primary metabolic reaction is an N-demethylation, which cleaves a methyl group from the tertiary amine, yielding the major and only known active metabolite: N-desmethylivabradine (S-18982) .[2][7][8]

This heavy reliance on CYP3A4 is a critical clinical consideration. Co-administration of Ivabradine with strong inhibitors of CYP3A4 (e.g., azole antifungals, macrolide antibiotics) is contraindicated as it can lead to significantly elevated plasma concentrations of Ivabradine and an increased risk of severe bradycardia.[1][2] Conversely, co-administration with CYP3A4 inducers (e.g., St. John's wort, rifampicin) can decrease Ivabradine's plasma concentration, potentially rendering the therapy ineffective.[2][5]

Caption: Metabolic pathway of Ivabradine via CYP3A4.

Pharmacological Profile of N-desmethylivabradine (S-18982)

The role of N-desmethylivabradine is not that of a minor or inactive byproduct; it is a pharmacologically active entity that contributes significantly to the overall therapeutic effect of Ivabradine administration.

Potency and Activity

Studies have demonstrated that N-desmethylivabradine is equipotent to the parent compound, Ivabradine.[2][9] It exhibits the same selective I(f) inhibitory mechanism, contributing to the dose-dependent reduction in heart rate.[9]

Pharmacokinetic Contribution

While Ivabradine has an effective half-life of approximately 6 hours, its N-desmethylated metabolite has a longer half-life of around 11 hours.[9] The exposure of N-desmethylivabradine, as measured by the area under the curve (AUC), is approximately 40% of that of the parent compound.[1][5][7] The combination of its equipotency, significant circulating concentration, and longer half-life means that N-desmethylivabradine is responsible for a substantial and sustained portion of the heart rate reduction observed after oral administration of Ivabradine.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Ivabradine and its active metabolite, N-desmethylivabradine.

| Parameter | Ivabradine (Parent Drug) | N-desmethylivabradine (S-18982) | Reference(s) |

| Mechanism | Selective I(f) Current Inhibitor | Selective I(f) Current Inhibitor | [1][9] |

| Relative Potency | 1x | Equipotent (1x) | [2][9] |

| Plasma Exposure (AUC) | ~60% of total active moieties | ~40% of total active moieties | [1][5][7] |

| Distribution Half-life (t½α) | ~2 hours | N/A | [2][9] |

| Effective Half-life (t½β) | ~6 hours | ~11 hours | [9] |

| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 | [1][2][5] |

Experimental Protocols for Metabolite Quantification

The accurate quantification of both Ivabradine and N-desmethylivabradine in biological matrices is essential for pharmacokinetic studies, drug interaction evaluations, and therapeutic drug monitoring. The gold standard for this application is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Detailed Protocol: UPLC-MS/MS Quantification in Human Plasma

This protocol outlines a robust method for the simultaneous determination of Ivabradine and N-desmethylivabradine.

Causality Statement: The choice of UPLC-MS/MS is driven by its superior sensitivity and selectivity, which are necessary to detect and quantify low ng/mL concentrations of the analytes in a complex biological matrix like plasma.[10] The sample preparation step (protein precipitation) is chosen for its efficiency in removing high-abundance proteins that would otherwise interfere with the analysis and damage the chromatographic column.

Caption: Bioanalytical workflow for metabolite quantification.

Step-by-Step Methodology:

-

Reagent and Standard Preparation:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of Ivabradine HCl and N-desmethylivabradine in methanol.

-

Working Solutions: Prepare serial dilutions from the stock solutions in a 50:50 acetonitrile:water mixture to create calibration curve standards (e.g., ranging from 0.1 to 100 ng/mL).[10]

-

Internal Standard (IS) Solution: Prepare a working solution of a suitable internal standard (e.g., Diazepam) at a fixed concentration (e.g., 30 ng/mL) in methanol.[11] The IS is crucial for correcting variations in sample processing and instrument response.

-

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample (or calibrator/QC sample) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the Internal Standard working solution containing acetonitrile. The acetonitrile acts as the precipitating agent.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a UPLC vial for analysis.

-

-

UPLC-MS/MS Conditions:

-

Chromatographic Column: A reverse-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.7 µm), is used to separate the analytes based on hydrophobicity.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the analytes for better ionization in the mass spectrometer.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. This allows for efficient separation of the analytes from matrix components.

-

Injection Volume: 2-5 µL.

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective mode involves monitoring specific precursor ion → product ion transitions for each analyte and the internal standard, minimizing interference and maximizing sensitivity.

-

-

-

Data Analysis:

-

The concentration of Ivabradine and N-desmethylivabradine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards.

-

Conclusion

N-desmethylivabradine (S-18982) is not merely a byproduct of Ivabradine's breakdown but a key contributor to its therapeutic action. As the primary and equipotent active metabolite, its formation via CYP3A4, significant plasma concentration, and extended half-life are fundamental to the sustained heart rate-lowering effect of Ivabradine therapy. A thorough understanding of this metabolic pathway is therefore essential for drug development professionals and clinicians to appreciate the full pharmacodynamic profile of Ivabradine and to effectively manage potential drug-drug interactions. The use of advanced analytical techniques like UPLC-MS/MS is indispensable for accurately characterizing the pharmacokinetics of both the parent drug and its vital metabolite, ensuring the safe and effective use of this important cardiovascular agent.

References

-

Ivadradine - PMC - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Sher-Lita, T., & Abd-El-Maeboud, K. H. (2025, December 13). Ivabradine - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. (n.d.). National Center for Biotechnology Information. [Link]

-

Ivabradine: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. [Link]

-

Pharmacology of Ivabradine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, October 31). YouTube. [Link]

-

Population Plasma and Urine Pharmacokinetics of Ivabradine and Its Active Metabolite S18982 in Healthy Korean Volunteers. (2016, April). PubMed. [Link]

-

Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. (2016, May 30). e-Century Publishing Corporation. [Link]

-

Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. (n.d.). Semantic Scholar. [Link]

-

An evaluation of the pharmacokinetics and pharmacodynamics of ivabradine for the treatment of heart failure. (2013, December 31). Taylor & Francis Online. [Link]

-

A REVIEW ON ANALYTICAL METHODS FOR IVABRADINE DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. (2018, August 28). PharmaTutor. [Link]

-

Analytical profile of Ivabradine Tablets. (n.d.). Government of Nepal, Department of Drug Administration. [Link]

-

Ivabradine: Evidence and current role in cardiovascular diseases and other emerging indications. (n.d.). PubMed Central. [Link]

-

Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. (n.d.). Brieflands. [Link]

-

Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (2016, May 4). PubMed Central. [Link]

-

DEVELOPMENT OF VALIDATED ANALYTICAL METHOD FOR ESTIMATION OF IVABRADINE IN PURE AND PHARMACEUTICAL DOSAGE FORM USING RP-HPLC. (2019, November 4). [Link]

-

ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF IVABRADINE HCL IN BULK AND FORMULATION. (n.d.). Research Publish Journals. [Link]

-

Chemical structures of (A) Ivabradine, (B) N-desmethylivabradine and (C) Diazepam. (n.d.). ResearchGate. [Link]

-

Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (n.d.). MDPI. [Link]

-

Heart rate reduction with ivabradine improves energy metabolism and mechanical function of isolated ischaemic rabbit heart. (n.d.). Cardiovascular Research, Oxford Academic. [Link]

-

The Biological Effects of Ivabradine in Cardiovascular Disease. (n.d.). MDPI. [Link]

-

(PDF) Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. (2019, June 3). ResearchGate. [Link]

-

The Effect of Ivabradine on the Human Atrial Myocardial Contractility in an In Vitro Study. (2019, October 9). ResearchGate. [Link]

-

Ivabradine: Potential clinical applications in critically ill patients. (2025, August 10). ResearchGate. [Link]

-

What are the molecular and cellular mechanisms of action of IVABRADINE HYDROCHLORIDE in CORLANOR therapy? (n.d.). R Discovery. [Link]

-

The Clinical Use of Ivabradine. (n.d.). PubMed. [Link]

-

Ivabradine: An Intelligent Drug for the Treatment of Ischemic Heart Disease. (n.d.). MDPI. [Link]

-

Ivabradine (oral route) - Side effects & dosage. (n.d.). Mayo Clinic. [Link]

-

Ivabradine. (n.d.). Wikipedia. [Link]

-

Heart rate reduction with ivabradine improves energy metabolism and mechanical function of isolated ischaemic rabbit heart. (2009, October 1). PubMed. [Link]

Sources

- 1. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Ivabradine - Wikipedia [en.wikipedia.org]

- 4. The Clinical Use of Ivabradine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Ivabradine: Evidence and current role in cardiovascular diseases and other emerging indications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ivadradine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

- 11. researchgate.net [researchgate.net]

Introduction: The Significance of 7-Demethyl Ivabradine

An In-depth Technical Guide to the Synthesis of 7-Demethyl Ivabradine

This compound, chemically known as (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, is a crucial molecule in the landscape of pharmaceutical analysis and development.[1][2] As a significant metabolite and potential process-related impurity in the manufacturing of Ivabradine, a medication used for the symptomatic treatment of stable angina pectoris and heart failure, the availability of high-purity this compound is essential for analytical method development, validation, and quality control of the final drug product.[1][3] This guide provides a comprehensive overview of plausible synthetic pathways for this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are based on established principles of organic chemistry and analogous transformations reported in the scientific literature.

Proposed Synthetic Pathways: A Dual Approach

The synthesis of this compound can be approached from two primary strategic directions: a late-stage demethylation of an advanced intermediate or Ivabradine itself, and an early-stage synthesis involving the construction of a pre-functionalized phenolic benzazepine core.

Pathway 1: Late-Stage Selective O-Demethylation

This approach leverages the well-established synthetic routes to Ivabradine, introducing the critical demethylation step at a later stage. The core challenge of this pathway lies in the selective cleavage of the aryl methyl ether at the 7-position of the benzazepine ring without affecting the other methoxy groups or the tertiary amine functionality.

Rationale for Reagent Selection

The choice of a demethylating agent is critical. Reagents such as boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers but can be aggressive and may interact with other functional groups.[4] A milder and more selective approach might involve the use of aluminum chloride (AlCl₃) in combination with a nucleophile like ethanethiol or sodium iodide, or the use of hydrobromic acid (HBr).[5][6] For the purpose of this guide, we will focus on a Lewis acid-mediated approach, which offers a balance of reactivity and selectivity.

Visualizing the Pathway

Caption: Late-stage synthesis of this compound via selective demethylation.

Experimental Protocol: Late-Stage Demethylation

Step 1: Synthesis of Ivabradine

The synthesis of Ivabradine is well-documented and typically involves the coupling of two key intermediates: 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one and (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine.[7]

-

Reaction: A mixture of 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one, (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine, and a suitable base (e.g., potassium carbonate) in a solvent such as acetonitrile is stirred at an elevated temperature.

-

Work-up: After completion of the reaction (monitored by HPLC), the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield Ivabradine.

Step 2: Selective O-Demethylation of Ivabradine

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Ivabradine (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) to the stirred solution, followed by the dropwise addition of ethanethiol (3 equivalents).

-

Reaction: Allow the reaction mixture to stir at 0 °C for one hour and then let it warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC) or HPLC.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding it to a cooled aqueous solution of 1M HCl.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

| Parameter | Value |

| Starting Material | Ivabradine |

| Key Reagents | Aluminum Chloride (AlCl₃), Ethanethiol |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-6 hours (monitored) |

| Purification | Column Chromatography |

Pathway 2: Early-Stage Synthesis with a Phenolic Benzazepine Core

This more convergent approach involves the synthesis of a 7-hydroxy-8-methoxy-benzazepine intermediate, which is then coupled with the side chain precursor. This strategy avoids the potential for side reactions associated with demethylating a complex molecule like Ivabradine. However, it necessitates a protecting group strategy for the phenolic hydroxyl group during the synthesis.

Rationale for Protecting Group Selection

The phenolic hydroxyl group is acidic and nucleophilic, and therefore requires protection during subsequent alkylation steps. A benzyl (Bn) or a silyl ether (e.g., TBDMS) protecting group would be suitable. For this guide, we will utilize a benzyl protecting group due to its stability under basic conditions and its ease of removal via hydrogenolysis.

Visualizing the Pathway

Caption: Convergent synthesis of this compound via a protected phenolic intermediate.

Experimental Protocol: Early-Stage Synthesis

Step 1: Synthesis of 7-Benzyloxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

This intermediate can be synthesized from a suitably protected phenethylamine derivative through a multi-step process involving cyclization to form the benzazepine ring system.

Step 2: Alkylation of the Protected Benzazepine

-

Preparation: To a solution of 7-benzyloxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (1 equivalent) in anhydrous DMF, add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

-

Reaction: Stir the mixture for 30 minutes, then add 1-bromo-3-chloropropane (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Coupling with the Amine Side Chain

-

Halogen Exchange: Convert the terminal chloride of the alkylated benzazepine to an iodide by treating it with sodium iodide in acetone to increase its reactivity.

-

Coupling: React the resulting iodo-intermediate with (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine (1 equivalent) in the presence of potassium carbonate in acetonitrile at reflux.

-

Purification: After work-up as described in Pathway 1, purify the crude product to obtain the protected this compound.

Step 4: Deprotection

-

Hydrogenolysis: Dissolve the protected this compound in methanol or ethanol. Add 10% Palladium on carbon (Pd/C) catalyst.

-

Reaction: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC/HPLC).

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to yield this compound.

| Parameter | Value |

| Key Intermediate | 7-Benzyloxy-8-methoxy-benzazepinone |

| Protecting Group | Benzyl (Bn) |

| Alkylation Reagent | 1-Bromo-3-chloropropane |

| Coupling Partner | (S)-N-[(4,5-Dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine |

| Deprotection | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Purification | Column Chromatography at intermediate steps |

Precursor Synthesis and Availability

The key precursors for both pathways are derivatives of benzazepinone and benzocyclobutane. While some of these are commercially available, others may need to be synthesized. The synthesis of (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine is a chiral synthesis that often involves resolution or asymmetric synthesis to obtain the desired enantiomer.[8][9] The synthesis of the benzazepinone core typically starts from substituted phenethylamines.[3]

Characterization and Quality Control

The final product, this compound, and all key intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.

Conclusion

This technical guide has outlined two robust and scientifically sound, albeit hypothetical, synthetic pathways for the preparation of this compound. The late-stage demethylation offers a more direct route if selectivity can be controlled, while the early-stage synthesis provides a more controlled, convergent approach. The choice of pathway will depend on the specific capabilities of the laboratory, the availability of starting materials, and the desired scale of the synthesis. The protocols and strategies presented here provide a solid foundation for researchers and drug development professionals to produce this important analytical standard.

References

- Google Patents. (n.d.). CN105669554A - Ivabradine hydrochloride impurity and preparation method and application thereof.

-

Reddit. (2022). Aryl methyl ether cleavage. Retrieved from [Link]

- Green Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Royal Society of Chemistry. DOI:10.1039/D3GC02867D

- Google Patents. (n.d.). WO2010072409A1 - Process for preparation of ivabradine.

-

SynZeal. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds.

- Google Patents. (n.d.). JP2014237636A - Method of synthesizing 3,4-dimethoxy bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, application to synthesis of ivabradine, pharmaceutically acceptable salt and addition salt thereof.

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

- Taylor & Francis Online. (n.d.). Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide.

-

ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage. Retrieved from [Link]

- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

- PubMed. (1997). Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 40(15), 2424-2429.

-

ResearchGate. (n.d.). Synthesis of precursors of the drug ivabradine using nitrilases. Retrieved from [Link]

-

precisionFDA. (n.d.). 1-HYDROXY-7,8-DIMETHOXY-1,3,4,5-TETRAHYDRO-2H-BENZO(D)AZEPIN-2-ONE. Retrieved from [Link]

- Indian Academy of Sciences. (n.d.). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin.

- Google Patents. (n.d.). US8859763B1 - Process for the synthesis of 3,4-dimethoxybicyclo[4.2.0]OCTA-1,3,5-triene-7-carbonitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.

-

Pharmace Research Laboratory. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). An efficient method for demethylation of aryl methyl ethers. Retrieved from [Link]

- PubChem. (n.d.). IVABRADINE SYNTHESIS PROCEDURE AND / OR ITS HYDROGEN AMINO DERIVATIVE AND ITS ADDITION SALTS TO A PHARMACEUTICALLY ACCEPTABLE AND INTERMEDIARY SYNTHESIS ACID.

- Google Patents. (n.d.). KR101495614B1 - Process for the enzymatic synthesis of (7s)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl) n-methyl methanamine, and application in the synthesis of ivabradine and salts thereof.

-

Chem-Station Int. Ed. (2024). O-Demethylation. Retrieved from [Link]

- MDPI. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.

- PubMed. (2019). Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. ChemBioChem, 20(3), 391-397.

- Google Patents. (n.d.). CN103540625A - Process for the enzymatic synthesis of (7s)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl) n-methyl methanamine, and application in the synthesis of ivabradine and salts thereof.

- Google Patents. (n.d.). EP2781509A1 - New polymorph of ivabradine hydrochloride and method for its preparation.

- ACS Publications. (2022).

- Google Patents. (n.d.). US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.

- NCBI Bookshelf. (2025). Ivabradine.

- ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE)

- Google Patents. (n.d.). WO2015155181A1 - O-demethylating process of methoxy substituted morphinan-6-one derivatives.

- PubMed. (2008). Synthesis of a 6-aryloxymethyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one: a muscarinic (M3) antagonist. Bioorganic & Medicinal Chemistry, 16(12), 6317-6328.

Sources

- 1. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Page loading... [wap.guidechem.com]

- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. reddit.com [reddit.com]

- 6. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]

- 7. JP2014237636A - Method of synthesizing 3,4-dimethoxy bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, application to synthesis of ivabradine, pharmaceutically acceptable salt and addition salt thereof - Google Patents [patents.google.com]

- 8. WO2010072409A1 - Process for preparation of ivabradine - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity of 7-Demethyl Ivabradine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivabradine is a well-established therapeutic agent for the management of heart failure and stable angina, prized for its specific, heart-rate-lowering effect without impacting myocardial contractility.[1][2] This action is mediated through the selective inhibition of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels responsible for the cardiac pacemaker If current.[1][3][4] However, the in vivo activity of Ivabradine is not solely attributable to the parent compound. It is extensively metabolized, primarily by Cytochrome P450 3A4 (CYP3A4), into several derivatives.[1][5][6] The most significant of these is the N-desmethylated metabolite, also known as S 18982, which is equipotent to Ivabradine and circulates at approximately 40% of the parent drug's concentration.[4] This guide focuses on a related, yet distinct, metabolite: 7-Demethyl Ivabradine. While less characterized than the N-desmethyl derivative, understanding its biological activity is crucial for a complete picture of Ivabradine's pharmacological profile and for identifying potential sources of variability in patient response.

Ivabradine Metabolism and the Genesis of this compound

Ivabradine undergoes extensive first-pass metabolism in the liver and intestines, with CYP3A4 being the principal enzyme responsible for its oxidative metabolism.[1][3][6] This process generates multiple metabolites. The primary and most studied active metabolite is N-desmethyl ivabradine (S 18982).[5][6][7] this compound, chemically known as (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, is another product of this metabolic pathway.[8]

The formation pathway involves the demethylation at the 7-position of the benzazepinone ring system. This structural modification can potentially alter the molecule's affinity for its primary target, its pharmacokinetic properties, and its off-target activity profile.

Caption: Metabolism of Ivabradine and the site of action.

Pharmacodynamic Profile: Interaction with HCN Channels

The primary mechanism of action for Ivabradine and its active metabolites is the inhibition of the If "funny" current in the sinoatrial (SA) node.[1][2] This current is predominantly carried by HCN4 channels, which are responsible for initiating the diastolic depolarization phase of the cardiac action potential, thereby setting the heart rate.[1][9]

Expected Activity at HCN Channels

While direct, quantitative comparisons for this compound are not extensively published, its structural similarity to the parent compound and the equipotent N-desmethyl metabolite strongly suggests that it retains activity as an HCN channel blocker.[4] Ivabradine itself blocks HCN channels in a use-dependent manner, meaning its blocking efficacy increases with higher heart rates.[9][10] It acts from the intracellular side of the channel, requiring the channel to be in an open state to exert its effect on HCN4 isoforms.[11][12]

It is hypothesized that this compound shares this mechanism. However, the demethylation at the 7-position could alter the binding affinity (Kd) or the kinetics of channel block. Further research is required to establish its specific IC50 value against HCN4 and other HCN isoforms (HCN1, HCN2, HCN3).

Potential for Altered Selectivity and Off-Target Effects

Ivabradine is considered highly selective for the If current, with minimal effects on other cardiac ion channels at therapeutic concentrations.[5][13] This selectivity is key to its safety profile, as it reduces heart rate without affecting myocardial contractility or ventricular repolarization.[1][4] However, at higher concentrations, Ivabradine has been shown to interact with other channels, including the hERG K+ channel (responsible for the IKr current) and voltage-gated sodium channels (Nav1.5).[9][14][15]

The structural change in this compound may modulate these off-target interactions. A critical area for investigation is whether the demethylation increases or decreases its affinity for channels like hERG, which would have implications for its pro-arrhythmic potential.

Table 1: Comparative Potency of Ivabradine and its Metabolites (Hypothetical & Published Data)

| Compound | Primary Target | IC50 / Potency | Key Characteristics |

| Ivabradine | HCN4 | ~2.0 µM (for hHCN4)[16] | Use-dependent, open-channel blocker.[11] |

| N-Desmethyl Ivabradine (S 18982) | HCN4 | Equipotent to Ivabradine.[4] | Major active metabolite, contributing significantly to the overall effect.[5][6] |

| This compound | HCN4 (Predicted) | To Be Determined | Activity and selectivity profile requires empirical validation. |

Methodologies for Experimental Characterization

To elucidate the precise biological activity of this compound, a series of established in vitro and in vivo assays are necessary.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This is the gold-standard technique for directly measuring the effect of a compound on specific ion channels.

Objective: To determine the IC50, kinetics, and state-dependence of this compound block on HCN4 channels.

Protocol:

-

Cell Culture: Utilize a stable cell line (e.g., HEK293 or CHO cells) heterologously expressing the human HCN4 channel isoform.

-

Cell Preparation: Plate cells onto glass coverslips for recording.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. The whole-cell configuration is established to allow control of the intracellular environment and direct measurement of transmembrane currents.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.1 cAMP (to fully activate the HCN current), (pH adjusted to 7.2 with KOH).

-

-

Voltage Protocol:

-

Hold the cell at a potential of -40 mV.

-

Apply hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-3 seconds) to activate the HCN4 channels and elicit the Ih current.

-

A subsequent depolarizing step to +20 mV can be used to measure tail currents.

-

-

Compound Application: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution. Apply via a perfusion system to the recording chamber.

-

Data Analysis: Measure the peak current amplitude at each voltage step before and after compound application. Construct a dose-response curve by plotting the percentage of current inhibition against the compound concentration. Fit the data with the Hill equation to determine the IC50.

Caption: Workflow for Patch-Clamp Electrophysiology Experiment.

Off-Target Screening

To ensure a comprehensive safety and selectivity profile, this compound should be screened against a panel of other cardiac ion channels, particularly those implicated in cardiac risk.

-

hERG (IKr): Essential for assessing the risk of QT prolongation and Torsades de Pointes.

-

Nav1.5 (INa): To determine any potential Class I antiarrhythmic-like activity.[15]

-

Cav1.2 (ICa,L): To confirm lack of effect on myocardial contractility.

These assays can be performed using similar patch-clamp methodologies with specific cell lines and voltage protocols tailored to each channel.

Clinical and Research Implications

A thorough characterization of this compound is not merely an academic exercise. Its biological activity has direct implications for:

-

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Accurate models of Ivabradine's effect must incorporate the contributions of all active metabolites. If this compound is biologically active, its formation rate and clearance will influence the overall therapeutic effect.

-

Drug-Drug Interactions: Co-administered drugs that inhibit or induce CYP3A4 will alter the metabolic profile of Ivabradine, potentially shifting the ratio of parent drug to its various metabolites.[3][17][18] Understanding the activity of each metabolite is crucial for predicting the outcome of such interactions.

-

Patient Variability: Genetic polymorphisms in CYP3A4 could lead to inter-individual differences in the metabolic fate of Ivabradine, resulting in varying levels of this compound and other metabolites, which may explain differences in patient response or adverse event profiles.

Conclusion

This compound is a metabolite of the widely used cardiac drug Ivabradine. While the N-desmethyl metabolite is well-recognized as a major contributor to the drug's overall efficacy, the specific biological activity of this compound remains an area requiring further investigation. Based on structural analogy, it is predicted to act as an inhibitor of HCN channels, contributing to the heart-rate-lowering effects of the parent drug. However, empirical validation of its potency, selectivity, and kinetic properties using techniques such as whole-cell patch-clamp is essential. A complete understanding of its pharmacodynamic and pharmacokinetic profile will enable more refined PK/PD modeling, improve our ability to predict drug-drug interactions, and ultimately contribute to the safer and more effective use of Ivabradine in clinical practice.

References

-

Kim, K. S., et al. (2016). Population Plasma and Urine Pharmacokinetics of Ivabradine and Its Active Metabolite S18982 in Healthy Korean Volunteers. Journal of Clinical Pharmacology, 56(4), 439-49. Available at: [Link]

-

Tariq, S., & Aronow, W. S. (2025). Ivabradine. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Drugs.com. (n.d.). Ivabradine: Package Insert / Prescribing Information / MOA. Available at: [Link]

-

Sun, W., et al. (2016). Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. International Journal of Clinical and Experimental Medicine, 9(5), 8369-8374. Available at: [Link]

-

Sun, W., et al. (2016). Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. Semantic Scholar. Available at: [Link]

-

Rosa, G. M., et al. (2014). An evaluation of the pharmacokinetics and pharmacodynamics of ivabradine for the treatment of heart failure. Expert Opinion on Drug Metabolism & Toxicology, 10(2), 279-291. Available at: [Link]

-

Pharmacology of Ivabradine; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024). YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Ivabradine. Available at: [Link]

-

PubChem. (n.d.). Ivabradine. National Institutes of Health. Available at: [Link]

-

Heo, S. (2015). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management, 40(11), 743–766. Available at: [Link]

-

U.S. Food and Drug Administration. (2015). CORLANOR® (ivabradine) Label. Available at: [Link]

-

Bucchi, A., et al. (2006). Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. The Journal of Physiology, 572(Pt 2), 335–346. Available at: [Link]

-

Nattel, S., et al. (2020). The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker Ivabradine Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia. Frontiers in Physiology, 10, 1591. Available at: [Link]

-

Haechl, K., et al. (2019). The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 10, 1326. Available at: [Link]

-

Bucchi, A., et al. (2006). Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. Universita degli Studi di Milano. Available at: [Link]

-

Camm, A. J., & Lau, C. P. (2008). I f inhibition with ivabradine: electrophysiological effects and safety. Drugs, 68 Suppl 2, 15-25. Available at: [Link]

-

Romanelli, M., et al. (2016). HCN Channels Modulators: The Need for Selectivity. Current topics in medicinal chemistry, 16(16), 1764–1791. Available at: [Link]

-

Varró, A., et al. (2011). Electrophysiological effects of ivabradine in dog and human cardiac preparations: potential antiarrhythmic actions. European journal of pharmacology, 668(3), 419–426. Available at: [Link]

-

Varró, A., et al. (2011). Electrophysiological effects of ivabradine in dog and human cardiac preparations: Potential antiarrhythmic actions. ResearchGate. Available at: [Link]

-

SynZeal. (n.d.). This compound. Available at: [Link]

-

European Medicines Agency. (n.d.). Corlentor, INN-Ivabradine. Available at: [Link]

-

Tering, T., et al. (2017). Effect of ivabradine on cardiovascular outcomes in patients with stable angina: meta-analysis of randomized clinical trials. BMC Cardiovascular Disorders, 17(1), 125. Available at: [Link]

-

Oliphant, C. S., & Timsina, S. (2016). Ivabradine: A Review of Labeled and Off-Label Uses. American journal of cardiovascular drugs : drugs, diseases, and other interventions, 16(5), 329–337. Available at: [Link]

-

Heo, S. (2015). Ivabradine. P & T : a peer-reviewed journal for formulary management, 40(11), 743–766. Available at: [Link]

-

Károly, A., et al. (2021). Systemic administration of ivabradine, a hyperpolarization-activated cyclic nucleotide-gated channel inhibitor, blocks spontaneous absence seizures. Epilepsia, 62(7), 1729–1743. Available at: [Link]

-

MedlinePlus. (2019). Ivabradine. Available at: [Link]

Sources

- 1. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ivabradine - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | 304462-60-0 | SynZeal [synzeal.com]

- 9. Frontiers | The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker Ivabradine Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]

- 10. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. I f inhibition with ivabradine : electrophysiological effects and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels [frontiersin.org]

- 15. Electrophysiological effects of ivabradine in dog and human cardiac preparations: potential antiarrhythmic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels [air.unimi.it]

- 17. e-century.us [e-century.us]

- 18. m.youtube.com [m.youtube.com]

In Vitro Characterization of 7-Demethyl Ivabradine: A Technical Guide for Preclinical Evaluation

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 7-Demethyl Ivabradine, a metabolite of the bradycardic agent Ivabradine. While its parent compound and the major active metabolite, N-desmethyl ivabradine (S-18982), are well-characterized, publicly available data on this compound is limited. This document, therefore, outlines a robust, scientifically-grounded strategy for its preclinical assessment. By leveraging established methodologies for Ivabradine, this guide details essential in vitro assays focusing on pharmacology, pharmacokinetics, and cardiac safety. It is intended to equip researchers, scientists, and drug development professionals with the rationale and detailed protocols necessary to thoroughly characterize the in vitro profile of this compound, ensuring a rigorous evaluation of its potential therapeutic efficacy and safety.

Introduction: The Rationale for In Vitro Evaluation

Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, the primary driver of the cardiac pacemaker "funny" current (If).[1] By selectively slowing the heart rate without impacting myocardial contractility, Ivabradine has become a valuable therapeutic agent for stable angina and heart failure.[1][2] The metabolism of Ivabradine is extensive, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[3][4] This process yields several metabolites, with the N-desmethylated derivative, S-18982, being the major active metabolite, circulating at approximately 40% of the parent drug's concentration and exhibiting equipotent pharmacological activity.[3][4]

The subject of this guide, this compound (CAS No: 304462-60-0), is another identified metabolite of Ivabradine.[5][6] Its chemical name is (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one.[5][6] In contrast to the extensive research on Ivabradine and S-18982, the in vitro pharmacological and safety profile of this compound remains largely uncharacterized in publicly accessible literature. A thorough in vitro evaluation is therefore critical to understand its potential contribution to the overall clinical effects of Ivabradine, including its efficacy and safety.

This guide provides a comprehensive roadmap for the in vitro characterization of this compound, drawing upon established principles and methodologies applied to its parent compound. The core objectives of this proposed in vitro program are to:

-

Determine the pharmacological activity at the primary target (HCN channels).

-

Assess its metabolic profile and potential for drug-drug interactions (DDIs).

-

Evaluate its off-target cardiac safety, particularly its effect on the hERG channel.

Primary Pharmacology: Assessing HCN Channel Inhibition

The defining mechanism of action for Ivabradine and its major active metabolite is the inhibition of the HCN channels, particularly the HCN4 isoform, which is predominantly expressed in the sinoatrial node.[1][7] Therefore, the primary pharmacological investigation for this compound must focus on its activity at these channels.

Causality Behind Experimental Choices

Electrophysiological studies are the gold standard for characterizing ion channel modulators. The use of recombinant cell lines (e.g., HEK293 or CHO cells) stably expressing the human HCN4 isoform allows for the isolated and precise measurement of the compound's effect on the target channel, free from the confounding influence of other native ion channels present in cardiomyocytes.[8] The patch-clamp technique, in its whole-cell configuration, enables the direct measurement of ionic currents through the HCN4 channels in response to specific voltage protocols.

Experimental Workflow: HCN4 Channel Electrophysiology

The following workflow outlines the key steps for assessing the inhibitory potential of this compound on HCN4 channels.

Caption: Workflow for assessing this compound's HCN4 liability.

Detailed Protocol: HCN4 Whole-Cell Patch-Clamp Assay

Objective: To determine the concentration-dependent inhibition of the human HCN4 channel by this compound and calculate its IC50 value.

Materials:

-

HEK293 cells stably expressing the human HCN4 channel.

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal solution (in mM): 130 K-Aspartate, 10 NaCl, 2 CaCl₂, 5 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with KOH.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Vehicle control (DMSO).

-

Positive control: Ivabradine.

Procedure:

-

Cell Preparation: Culture and passage HEK293-hHCN4 cells according to standard protocols. On the day of the experiment, detach cells and plate them onto glass coverslips at a low density.

-

Electrophysiological Recording:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette filled with the internal solution.

-

Hold the cell membrane potential at -40 mV.

-

Apply a voltage protocol to elicit HCN4 currents. A typical protocol involves hyperpolarizing steps of 2-3 seconds to voltages between -50 mV and -140 mV, followed by a depolarizing step to +20 mV to measure tail currents.[8]

-

-

Data Acquisition:

-

Record baseline HCN4 currents in the external solution until a stable recording is achieved.

-

Apply the vehicle control to establish the baseline for inhibition calculation.

-

Sequentially apply increasing concentrations of this compound, allowing the current to reach a steady-state block at each concentration.

-

Perform a washout step with the external solution to assess the reversibility of the block.

-

-

Data Analysis:

-

Measure the amplitude of the HCN4 current (typically the tail current) at each concentration.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

-

Table 1: Expected Data Output for HCN4 Inhibition Assay

| Compound | IC50 (µM) | Hill Slope |

| This compound | TBD | TBD |

| Ivabradine (Control) | ~2.0 | ~1.0 |

Note: The IC50 for Ivabradine on hHCN4 is approximately 2.0 µM.[9]

In Vitro ADME & DDI Profile

Understanding the metabolic fate of this compound and its potential to interact with drug-metabolizing enzymes is crucial for predicting its pharmacokinetic behavior and DDI liability. Given that its parent compound is a substrate and not a significant inhibitor of CYP3A4, a focused investigation into this compound's interaction with this key enzyme is warranted.[4]

Causality Behind Experimental Choices

Human liver microsomes are a standard in vitro tool for studying phase I metabolism as they contain a high concentration of CYP enzymes.[10] Incubating this compound with human liver microsomes in the presence of the necessary cofactor (NADPH) will reveal its metabolic stability. To assess its potential as a CYP3A4 inhibitor, a specific probe substrate for CYP3A4 (e.g., midazolam) is used, and the formation of its metabolite is monitored in the presence of varying concentrations of this compound.[10]

Experimental Workflow: CYP3A4 Inhibition Assay

Caption: Workflow for the in vitro CYP3A4 inhibition assay.

Detailed Protocol: CYP3A4 Inhibition Assay (IC50 Determination)

Objective: To determine the IC50 value of this compound for the inhibition of CYP3A4 activity in human liver microsomes.

Materials:

-

Pooled human liver microsomes.

-

Potassium phosphate buffer (0.1 M, pH 7.4).

-

NADPH regenerating system.

-

CYP3A4 probe substrate (e.g., midazolam).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Positive control inhibitor (e.g., ketoconazole).

-

Acetonitrile (for reaction termination).

-

LC-MS/MS system.

Procedure:

-

Incubation Preparation: In a 96-well plate, add human liver microsomes, phosphate buffer, and varying concentrations of this compound or the positive control. Include a no-inhibitor control.

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Reaction Initiation: Initiate the metabolic reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a predetermined time that ensures linear metabolite formation.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

-

Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the percentage of CYP3A4 activity remaining at each concentration of this compound compared to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

Table 2: Expected Data Output for CYP3A4 Inhibition Assay

| Compound | IC50 (µM) |

| This compound | TBD |

| Ketoconazole (Control) | ~0.02-0.2 |

Cardiovascular Safety Pharmacology: hERG Channel Assay

Assessment of a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of preclinical safety evaluation, as hERG blockade can lead to QT interval prolongation and an increased risk of Torsades de Pointes.[11] Ivabradine itself has been shown to inhibit hERG channels with a potency similar to its inhibition of HCN channels, highlighting the importance of evaluating this off-target effect for its metabolites.[12]

Causality Behind Experimental Choices

Similar to the HCN4 assay, an automated or manual patch-clamp electrophysiology study using a recombinant cell line stably expressing the hERG channel is the definitive method for assessing hERG liability.[11] This approach provides a direct measure of the compound's effect on the hERG current, allowing for the determination of an IC50 value, which is a key parameter in cardiac risk assessment.

Experimental Workflow: hERG Automated Patch-Clamp Assay

Caption: Workflow for assessing this compound's hERG liability.

Detailed Protocol: hERG Automated Patch-Clamp Assay

Objective: To determine the concentration-dependent inhibition of the hERG channel by this compound and calculate its IC50 value.

Materials:

-

HEK293 cells stably expressing the hERG channel.

-

External and internal solutions as per standard hERG assay protocols.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Vehicle control (DMSO).

-

Positive control (e.g., E-4031 or dofetilide).

-

Automated patch-clamp system (e.g., QPatch or Patchliner).

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the HEK293-hERG cells according to the automated patch-clamp system's specifications.

-

System Setup: Prime the system with the appropriate external and internal solutions.

-

Cell Capture and Sealing: The system will automatically capture cells and form giga-ohm seals.

-

Whole-Cell Configuration: Establish the whole-cell configuration.

-

Data Acquisition:

-

Apply a specific hERG voltage protocol to elicit and record baseline hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarizing step to +20 mV, and a repolarizing step to -50 mV to measure the peak tail current.

-

Apply the vehicle control followed by cumulative, increasing concentrations of this compound.

-

Record the hERG current at each concentration until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak tail current amplitude at each concentration.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

-

Table 3: Expected Data Output for hERG Inhibition Assay

| Compound | IC50 (µM) |

| This compound | TBD |

| E-4031 (Control) | ~0.005-0.02 |

Conclusion and Future Directions

The in vitro characterization of this compound is an essential step in understanding the complete pharmacological and safety profile of Ivabradine and its metabolites. This guide provides a structured and scientifically rigorous approach to this evaluation, focusing on the key areas of primary pharmacology, ADME/DDI, and cardiovascular safety. The data generated from these proposed studies will be invaluable for assessing the potential clinical relevance of this compound. Should significant pharmacological activity or safety liabilities be identified, further in vitro and subsequent in vivo investigations would be warranted to fully elucidate its role in the overall therapeutic and adverse effect profile of Ivabradine.

References

-

European Medicines Agency. (n.d.). Corlentor, INN-Ivabradine. Retrieved from [Link]

-

Melgari, D., et al. (2015). hERG Potassium Channel Blockade by the HCN Channel Inhibitor Bradycardic Agent Ivabradine. Journal of the American Heart Association, 4(6), e002007. Retrieved from [Link]

-

Pharmace Research Laboratory. (n.d.). This compound. Retrieved from [Link]

-

Bucchi, A., et al. (2006). Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity. British Journal of Pharmacology, 147(1), 1-1. Retrieved from [Link]

-

Pharmaron. (n.d.). Metabolism. Retrieved from [Link]

-

ResearchGate. (2022). Characterization of degradation products of Ivabradine by LC-HR-MS/MS: A typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Retrieved from [Link]

-

Bucchi, A., et al. (2013). Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels. PLoS One, 8(1), e53132. Retrieved from [Link]

-

Tardif, J. C. (2015). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management, 40(9), 599–604. Retrieved from [Link]

-

SynZeal. (n.d.). This compound. Retrieved from [Link]

-

Millership, J. S., & Shorrock, C. J. (2000). Ivabradine. P & T : a peer-reviewed journal for formulary management, 35(10), 572–577. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of ivabradine on hERG channel availability. A, Voltage protocol.... Retrieved from [Link]

-

Lees-Miller, J. P., et al. (2015). hERG potassium channel inhibition by ivabradine may contribute to QT prolongation and risk of torsades de pointes. Therapeutic advances in drug safety, 6(5), 187–190. Retrieved from [Link]

-

ResearchGate. (n.d.). hERG potassium channel inhibition by ivabradine may contribute to QT prolongation and risk of torsades de pointes. Retrieved from [Link]

-

Anastasiou, A., et al. (2019). The Effect of Ivabradine on the Human Atrial Myocardial Contractility in an In Vitro Study. BioMed research international, 2019, 9413204. Retrieved from [Link]

-

Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]

-

Accili, E. A., et al. (2006). Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. The Journal of physiology, 572(Pt 2), 341–346. Retrieved from [Link]

-

Jurnal UMSU. (2023). LITERATURE REVIEW Overview of Ivabradine Drug: Use and History. Retrieved from [Link]

-

Barbuti, A., & Baruscotti, M. (2013). New Therapeutic Targets in Cardiology: Heart Failure and Arrhythmia: HCN Channels. Circulation. Arrhythmia and electrophysiology, 6(3), 649–657. Retrieved from [Link]

-